molecular formula C15H14INO4S B225354 N-(1,3-benzodioxol-5-ylmethyl)-4-iodo-2-methylbenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-4-iodo-2-methylbenzenesulfonamide

Cat. No. B225354
M. Wt: 431.2 g/mol
InChI Key: ZHZSTDCTVBRBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-iodo-2-methylbenzenesulfonamide, commonly known as BIMS, is a chemical compound that has been extensively studied in scientific research. It is a sulfonamide derivative that has shown promising results in various applications, including as a potential anticancer agent and a tool for studying protein-protein interactions.

Scientific Research Applications

BIMS has been studied extensively in scientific research due to its potential as an anticancer agent and its ability to modulate protein-protein interactions. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BIMS has also been found to bind to the protein Hsp90, which is involved in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, BIMS may disrupt the function of these proteins and lead to cancer cell death.

Mechanism of Action

The mechanism of action of BIMS is not fully understood, but it is believed to involve the inhibition of Hsp90 and other cellular proteins. Hsp90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins, including kinases, transcription factors, and steroid hormone receptors. By inhibiting Hsp90, BIMS may disrupt the function of these proteins and lead to cancer cell death. BIMS has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
BIMS has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the modulation of protein-protein interactions. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. BIMS has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

BIMS has several advantages for lab experiments, including its ability to inhibit cancer cell growth and modulate protein-protein interactions. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, BIMS has some limitations, including its potential for off-target effects and the need for further optimization to improve its potency and selectivity.

Future Directions

There are several future directions for research on BIMS, including the optimization of its structure to improve its potency and selectivity as an anticancer agent. Further studies are also needed to elucidate its mechanism of action and identify potential off-target effects. BIMS may also have applications beyond cancer research, such as in the study of protein-protein interactions in other disease contexts. Overall, BIMS is a promising compound that has the potential to make significant contributions to scientific research.

Synthesis Methods

BIMS can be synthesized using a multi-step process, starting with the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-iodo-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields an intermediate product, which is then reacted with ammonia to form BIMS. The final product can be purified using various techniques, including column chromatography and recrystallization.

properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-4-iodo-2-methylbenzenesulfonamide

Molecular Formula

C15H14INO4S

Molecular Weight

431.2 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-iodo-2-methylbenzenesulfonamide

InChI

InChI=1S/C15H14INO4S/c1-10-6-12(16)3-5-15(10)22(18,19)17-8-11-2-4-13-14(7-11)21-9-20-13/h2-7,17H,8-9H2,1H3

InChI Key

ZHZSTDCTVBRBOI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)I)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1=C(C=CC(=C1)I)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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